![molecular formula C20H26ClN3O2 B2452800 Sigma-1 receptor antagonist 2 CAS No. 1639220-15-7](/img/structure/B2452800.png)
Sigma-1 receptor antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sigma-1 receptor (S1R) is a multi-functional, ligand-operated protein situated in endoplasmic reticulum (ER) membranes. Changes in its function and/or expression have been associated with various neurological disorders including amyotrophic lateral sclerosis/frontotemporal dementia, Alzheimer’s (AD) and Huntington’s diseases (HD) .
Synthesis Analysis
The synthesis of Sigma-1 receptor antagonists has been reported in several studies. For instance, a study reported the development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives as sigma receptors (SRs) ligands . The compounds were evaluated in S1R and S2R binding assays, and modeling studies were carried out to analyze the binding mode .
Molecular Structure Analysis
The three-dimensional structure of the Sigma-1 receptor was elusive for many years, but the crystal structure of the human S1R has been recently clarified . An examination of the molecular basis for receptor oligomerization and ligand recognition revealed a trimeric architecture with a signal-pass transmembrane topology in each protomer .
Chemical Reactions Analysis
In one study, seven Xl σ1-R structures were solved by X-ray crystallography, and they differ from one another in: state of ligation (i.e., they are either in the free state or in complex with one of the known ligands, the PRE084 agonist or the S1RA antagonist); ligand binding site conformation (i.e., closed vs. open-like conformation); and presence of mutated residues .
Physical And Chemical Properties Analysis
The Sigma-1 Receptor (S1R) is a small, ligand-regulated integral membrane protein involved in cell homeostasis and the cellular stress response . The receptor has a multitude of protein and small molecule interaction partners with therapeutic potential .
Aplicaciones Científicas De Investigación
Pain Management
Sigma-1 receptor antagonists have been investigated for their potential in pain management. Studies suggest these antagonists can modulate pain by interacting with other proteins like NMDA and opioid receptors, affecting the intracellular signaling involved in chronic pain states. This provides a rationale for their use in pain therapy, especially considering the critical need for analgesics with new mechanisms of action (Vela, Merlos, & Almansa, 2015).
Neuroprotective Actions
Sigma-1 receptor agonists, a closely related class to antagonists, have shown neuroprotective actions in conditions like Alzheimer's disease. These compounds may ameliorate cognitive impairments and exert protective action on neurons, suggesting their potential in enhancing memory and providing neuroprotection (Antonini et al., 2011).
Modulation of Ion Channels
Sigma receptor ligands have demonstrated the potential to modulate ion channels, such as Kv2.1, which are abundant in retinal photoreceptors. This suggests a role in treating retinal degeneration and other neuronal diseases. Notably, the action on these channels might be independent of sigma receptor activity, indicating a broader potential application of these ligands (Liu et al., 2017).
Neuropsychiatric Disorders
Sigma-1 receptor ligands have been proposed as potential treatments for neuropsychiatric disorders. They regulate neurotransmitter release, including dopamine, and are involved in learning, memory, and certain neuropsychiatric conditions. This positions them as potential therapeutic agents for disorders such as depression and schizophrenia (Hayashi & Su, 2004).
Modulatory Role in Drug Efficacy
Sigma-1 receptor ligands can modulate the efficacy of other drugs, such as enhancing opioid analgesia without increasing associated side effects. This suggests their use as adjuvants in opioid therapy, potentially increasing the safety and effectiveness of opioid medications (Vidal-Torres et al., 2013).
Cancer Therapy
Recent studies have identified ammonium salts that act as sigma-1 receptor agonists and antagonists, exhibiting potential for cancer therapy. These simple compounds have shown the ability to impact tumor growth and may offer a novel approach to cancer treatment (Brimson et al., 2020).
Mecanismo De Acción
S1R agonists are broadly neuroprotective and this is achieved through a diversity of S1R-mediated signaling functions that are generally pro-survival and anti-apoptotic . These mechanisms are diverse due to the fact that S1R can bind to and modulate a large range of client proteins, including many ion channels in both ER and plasma membranes .
Direcciones Futuras
Given the pluripotent modulation of the S1R in diverse neurological disorders, it is hypothesized that the S1R may affect a series of pathophysiology after traumatic brain injury . This suggests that S1R is incredibly versatile in its ability to foster neuronal homeostasis in the context of several neurodegenerative disorders , and it may be a potential therapeutic target for future research.
Propiedades
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEOHCOAHZFOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sigma-1 receptor antagonist 2 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.